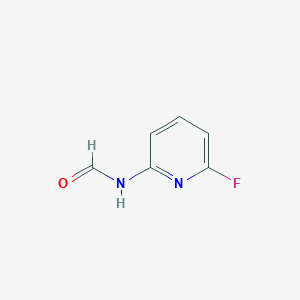
N-(6-Fluoropyridin-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Fluoropyridin-2-yl)formamide, also known as 6-FP, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyridine-based molecule that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(6-Fluoropyridin-2-yl)formamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
N-(6-Fluoropyridin-2-yl)formamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to induce apoptosis in tumor cells. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-Fluoropyridin-2-yl)formamide in lab experiments is its high purity. This ensures that the results of the experiment are not affected by impurities. Another advantage is its stability, which allows for long-term storage. However, one limitation is its cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-Fluoropyridin-2-yl)formamide. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of other diseases such as Parkinson's disease. In addition, the study of its mechanism of action and its interactions with other molecules in the body is an area of interest for future research.
In conclusion, N-(6-Fluoropyridin-2-yl)formamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a molecule of interest for future research. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(6-Fluoropyridin-2-yl)formamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
198896-10-5 |
|---|---|
Nombre del producto |
N-(6-Fluoropyridin-2-yl)formamide |
Fórmula molecular |
C6H5FN2O |
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
N-(6-fluoropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10) |
Clave InChI |
DHMCIACDXPMMDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)F)NC=O |
SMILES canónico |
C1=CC(=NC(=C1)F)NC=O |
Sinónimos |
Formamide, N-(6-fluoro-2-pyridinyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
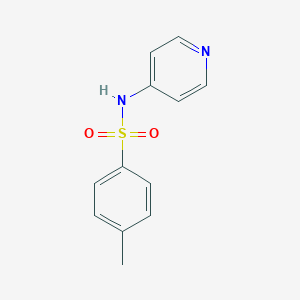
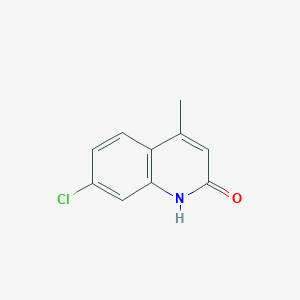
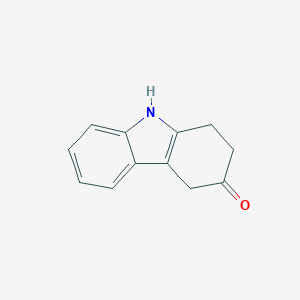
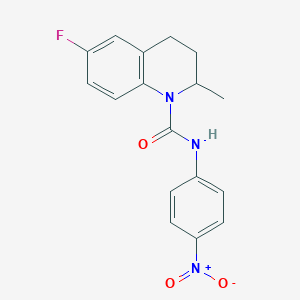
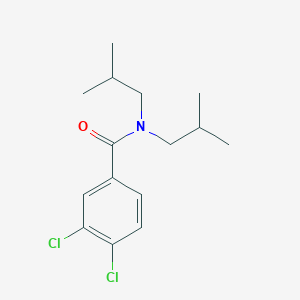
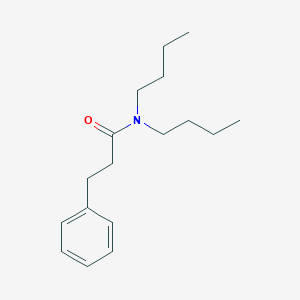
![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)
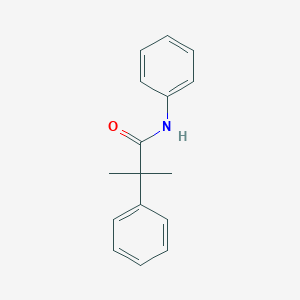
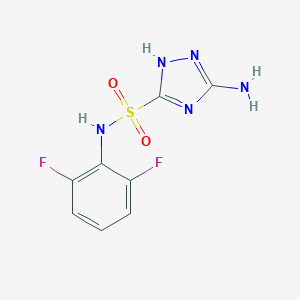
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)